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Compound of Interest

Compound Name: Methylcyclooctane

Cat. No.: B075215 Get Quote

This guide provides a detailed overview of the spectroscopic data for methylcyclooctane
(C₉H₁₈), a saturated monocyclic hydrocarbon. The information presented is intended for

researchers, scientists, and professionals in drug development and chemical analysis, offering

a comprehensive resource for the characterization of this compound. The guide covers Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), including data summaries, experimental protocols, and visualizations of analytical

workflows and fragmentation pathways.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for

methylcyclooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For methylcyclooctane, the spectra are characterized by signals corresponding to

the methyl group and the various protons and carbons of the cyclooctane ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methylcyclooctane is expected to show complex, overlapping

multiplets for the cyclooctane ring protons due to their similar chemical environments and

complex spin-spin coupling. The methyl protons, however, will appear as a more distinct signal.
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Table 1: Predicted ¹H NMR Chemical Shifts for Methylcyclooctane

Protons
Predicted Chemical Shift
(δ) ppm

Multiplicity

CH₃ (Methyl Protons) ~0.9 - 1.0 Doublet or Triplet

CH (Ring Proton at C1) ~1.5 - 1.8 Multiplet

CH₂ (Ring Protons) ~1.2 - 1.6 Multiplet

Note: Predicted values are based on typical chemical shifts for similar cycloalkanes. The exact

chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.

Table 2: ¹³C NMR Chemical Shift Data for Methylcyclooctane

Carbon Atom Chemical Shift (δ) ppm

C1 (CH) 35.5

C2, C8 (CH₂) 33.0

C3, C7 (CH₂) 26.5

C4, C6 (CH₂) 28.0

C5 (CH₂) 26.0

CH₃ (Methyl) 23.5

Data sourced from publicly available spectral databases. Values may vary slightly based on

experimental conditions.

Infrared (IR) Spectroscopy
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The IR spectrum of methylcyclooctane is characteristic of a saturated hydrocarbon, showing

strong absorptions corresponding to C-H stretching and bending vibrations.[1]

Table 3: Key IR Absorption Bands for Methylcyclooctane

Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-H Stretch (sp³ C-H) 2850 - 2960 Strong

CH₂ Bending (Scissoring) ~1465 Medium

CH₃ Bending (Asymmetrical) ~1450 Medium

CH₃ Bending (Symmetrical) ~1375 Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry of methylcyclooctane results in the formation of a

molecular ion and various fragment ions. The fragmentation pattern is characteristic of

cycloalkanes, often involving the loss of the alkyl side chain or fragmentation of the ring.[2][3]

Table 4: Mass Spectrometry Data for Methylcyclooctane

m/z Relative Intensity (%) Proposed Fragment

126 25 [C₉H₁₈]⁺ (Molecular Ion)

111 95 [C₈H₁₅]⁺ (Loss of CH₃)

97 40 [C₇H₁₃]⁺

83 60 [C₆H₁₁]⁺

69 100 [C₅H₉]⁺ (Base Peak)

55 85 [C₄H₇]⁺

41 70 [C₃H₅]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[4]
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid

sample such as methylcyclooctane.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of methylcyclooctane is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] A small amount of an

internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing.[6]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

proton frequency of 300 MHz or higher.[7]

Data Acquisition:

¹H NMR: A standard pulse sequence is used. The spectral width is set to cover the

expected range of proton signals (typically 0-12 ppm). A sufficient number of scans are

acquired to achieve a good signal-to-noise ratio.[7]

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A

wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a

larger number of scans is required compared to ¹H NMR.[8]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like methylcyclooctane, a thin film is prepared

between two salt plates (e.g., KBr or NaCl).[7]

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer.[7]
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Data Acquisition: A background spectrum of the empty salt plates is first collected. The

sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically,

16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is

typically 4000-400 cm⁻¹.[7]

Data Processing: The background spectrum is subtracted from the sample spectrum to yield

the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of methylcyclooctane is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is commonly used. The sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

plausible fragmentation pathway for methylcyclooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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